2-Methoxy-5-nitroaniline hydrochloride

Catalog No.
S1893684
CAS No.
67827-72-9
M.F
C7H9ClN2O3
M. Wt
204.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-nitroaniline hydrochloride

CAS Number

67827-72-9

Product Name

2-Methoxy-5-nitroaniline hydrochloride

IUPAC Name

2-methoxy-5-nitroaniline;hydrochloride

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7-3-2-5(9(10)11)4-6(7)8;/h2-4H,8H2,1H3;1H

InChI Key

JBBNYKPRONOPHN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N.Cl

The exact mass of the compound 2-Methoxy-5-nitroaniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-5-nitroaniline hydrochloride (CAS 67827-72-9), also known as 5-nitro-o-anisidine hydrochloride, is a pre-protonated nitroaromatic amine salt critical to the synthesis of azo dyes, pigments, and complex pharmaceutical intermediates like pyrroloquinoline quinone (PQQ). Featuring an electron-donating methoxy group and an electron-withdrawing nitro group, this compound is highly valued for its role as a diazonium precursor. For industrial buyers and chemical formulators, the hydrochloride salt form is specifically procured to bypass the poor aqueous solubility of the free base (CAS 99-59-2). Procuring the salt offers immediate readiness for cold aqueous diazotization, precise 1:1 acid-amine stoichiometry, and enhanced resistance to oxidative degradation during storage, directly impacting manufacturing efficiency and batch reproducibility .

Procuring the free base (2-methoxy-5-nitroaniline) instead of the hydrochloride salt introduces significant processing liabilities in bulk manufacturing. The free base is only slightly soluble in water and requires a hazardous, energy-intensive "acid-pasting" step—grinding the powder with concentrated hydrochloric acid and hot water—to achieve dissolution before diazotization can occur. Incomplete dissolution or uneven acid distribution in industrial reactors leaves unreacted amine, which rapidly couples with formed diazonium ions to produce insoluble, yield-destroying triazene (diazoamino) impurities. Furthermore, the free base is vulnerable to ambient air oxidation, leading to dark degradation products that dull the final color of dyes and pigments. The pre-formed hydrochloride salt eliminates these handling risks, ensuring quantitative conversion and batch-to-batch reproducibility [1].

Elimination of Acid-Pasting via Enhanced Aqueous Solubility

The hydrochloride salt form fundamentally alters the process workflow by providing immediate solubility in aqueous media. While the free base (CAS 99-59-2) exhibits only slight water solubility, necessitating an aggressive "acid-pasting" step with concentrated HCl and hot water to achieve dissolution, the pre-protonated salt readily dissolves in cold aqueous media. This allows formulators to proceed directly to the addition of sodium nitrite at 0–5°C, cutting processing time and eliminating the handling of concentrated corrosive acids during the dissolution phase .

Evidence DimensionAqueous solubility and dissolution workflow
Target Compound DataHighly soluble in cold aqueous media; ready for direct diazotization.
Comparator Or BaselineFree base (CAS 99-59-2): Slightly soluble; requires concentrated HCl pasting and hot water dissolution.
Quantified DifferenceElimination of the high-temperature acid-pasting unit operation, reducing dissolution time and thermal energy input.
ConditionsAqueous media at standard diazotization temperatures (0–5°C).

Bypassing the acid-pasting step reduces energy consumption, shortens batch cycle times, and minimizes operator exposure to concentrated hydrochloric acid.

Prevention of Triazene Impurities in Diazonium Formation

Achieving a complete and clean diazotization requires an excess of acid, but local stoichiometric imbalances during the dissolution of the free base often leave unprotonated amine in the reactor. This unreacted 2-methoxy-5-nitroaniline acts as a nucleophile, attacking the newly formed diazonium salt to create stable, insoluble triazene (diazoamino) byproducts, which reduce overall yield and contaminate the product. Procuring the pre-formed hydrochloride salt guarantees an exact, uniform 1:1 molar ratio of amine to proton at the molecular level before any external acid is added, suppressing this side reaction and maximizing the yield of the active diazonium intermediate[1].

Evidence DimensionAmine protonation uniformity and side-product formation
Target Compound Data1:1 pre-protonated stoichiometry ensures near-quantitative diazonium conversion.
Comparator Or BaselineFree base dissolution in bulk reactors often results in localized unprotonated amine, leading to triazene formation.
Quantified DifferenceProvides exact 1:1 amine-to-proton stoichiometry, minimizing unreacted amine concentration to near-zero during initial nitrite addition.
ConditionsBulk industrial diazotization with sodium nitrite at 0-5°C.

Maximizing diazonium yield and preventing insoluble impurities is critical for maintaining vibrant, consistent shades in azoic dyes and high purity in pharmaceutical precursors.

Protection Against Oxidative Degradation and Discoloration

Electron-rich aromatic amines are highly susceptible to air oxidation during prolonged storage, which manifests as dark degradation products. The protonation of the amine group in 2-methoxy-5-nitroaniline hydrochloride deactivates this oxidative pathway, locking the molecule in a stable salt form. Consequently, the hydrochloride salt maintains its specified chemical assay and beige/grey powder appearance over a much longer shelf life compared to the free base, which can suffer from oxidative darkening that ruins downstream colorimetric applications [1].

Evidence DimensionSusceptibility to ambient air oxidation
Target Compound DataAmine group protected via protonation; high stability and color retention over extended storage.
Comparator Or BaselineFree base: Prone to oxidation, resulting in dark decomposition products.
Quantified DifferenceSignificant reduction in oxidation rate, extending shelf life and maintaining baseline color specifications without inert gas blanketing.
ConditionsAmbient storage conditions in standard industrial packaging.

Procuring the stable salt form prevents material loss due to degradation and ensures that trace colored impurities do not compromise the quality of high-end dyes or pigments.

Azoic Dye and Pigment Manufacturing (Fast Scarlet RC Derivatives)

The hydrochloride salt is a primary precursor for synthesizing vibrant red and scarlet azoic dyes (often utilizing Fast Scarlet RC Base). Its immediate aqueous solubility and precise stoichiometry ensure a clean diazotization process, preventing the formation of dulling impurities. This makes it highly selected for coupling with naphthols in textile printing or organic pigment production, where batch-to-batch color consistency is non-negotiable .

Multi-Step Pharmaceutical Synthesis (e.g., Pyrroloquinoline Quinone)

In the synthesis of complex pharmaceutical intermediates like pyrroloquinoline quinone (PQQ), 2-methoxy-5-nitroaniline hydrochloride serves as a reliable, high-purity starting material. The salt form allows for precise dosing and clean reactivity in early-stage transformations, such as alkali treatment and formylation under ionic liquid catalysis, where high overall yields across multiple synthetic steps are required [1].

Preparation of Analytical and Diagnostic Reagents

For the production of specialized colorimetric assay reagents and diazonium quenchers, the pre-formed hydrochloride salt is highly suitable. It enables rapid, complete conversion to the diazonium state using standard diazotizing reagents (like NaNO2/HCl) without the need for massive excesses of external acid, which simplifies the in situ preparation of reporter dyes and biomolecular labels [2].

UNII

4DP906MMG9

Related CAS

99-59-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

67827-72-9

Wikipedia

2-methoxy-5-nitroaniline hydrochloride

General Manufacturing Information

Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-16-2023

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